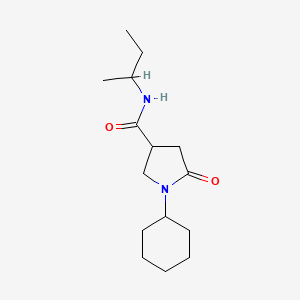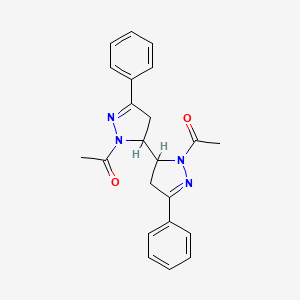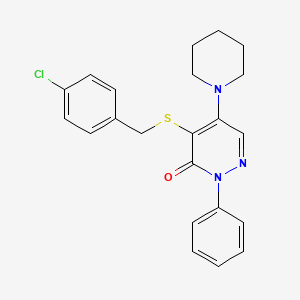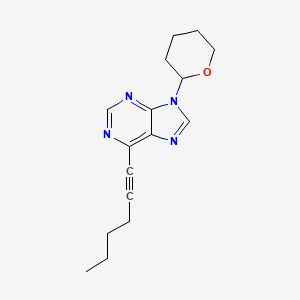![molecular formula C24H19IN2 B12921688 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-31-0](/img/structure/B12921688.png)
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic aromatic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The final step involves the cyclization of the substituted indole to form the pyrido[2,3-b]indole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: A closely related compound with a similar structure but different substitution patterns.
1-Methyl-9H-pyrido[3,4-b]indole: Another derivative with a methyl group at a different position, affecting its chemical and biological properties.
Uniqueness
9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
59715-31-0 |
|---|---|
Molecular Formula |
C24H19IN2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
9-methyl-1,4-diphenylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C24H19N2.HI/c1-25-22-15-9-8-14-21(22)23-20(18-10-4-2-5-11-18)16-17-26(24(23)25)19-12-6-3-7-13-19;/h2-17H,1H3;1H/q+1;/p-1 |
InChI Key |
UJMJDVXRLVXFGR-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=C[N+](=C31)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


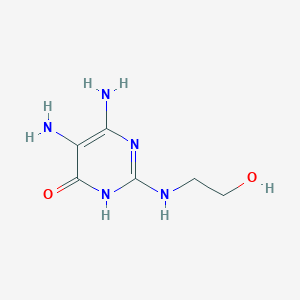
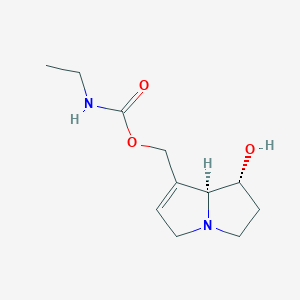
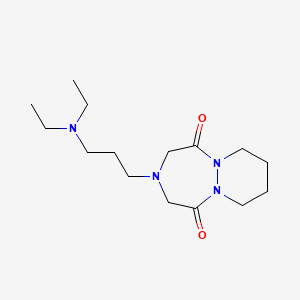
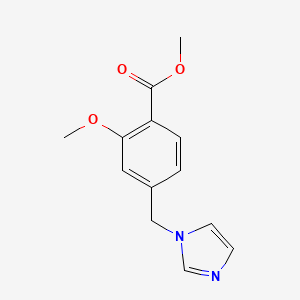
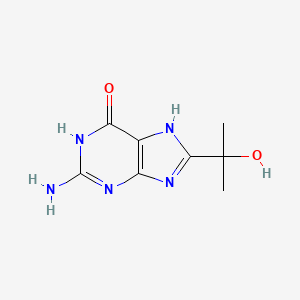

![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)

![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
